molecular formula C11H11BrN2S B13302048 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13302048
M. Wt: 283.19 g/mol
InChI Key: ZFMNLUYAWCWJEY-UHFFFAOYSA-N
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Description

4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Coupling Reaction: The brominated thiazole is coupled with 4-methylbenzylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C11H11BrN2S/c1-8-11(15-7-14-8)6-13-10-4-2-9(12)3-5-10/h2-5,7,13H,6H2,1H3

InChI Key

ZFMNLUYAWCWJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2=CC=C(C=C2)Br

Origin of Product

United States

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